molecular formula C14H11ClN2S B427950 1H-benzimidazol-2-yl 3-chlorobenzyl sulfide CAS No. 353261-16-2

1H-benzimidazol-2-yl 3-chlorobenzyl sulfide

Cat. No.: B427950
CAS No.: 353261-16-2
M. Wt: 274.8g/mol
InChI Key: PRLPTTOTMHNCPP-UHFFFAOYSA-N
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Description

1H-benzimidazol-2-yl 3-chlorobenzyl sulfide is a heterocyclic compound that features a benzimidazole ring fused with a 3-chlorobenzyl sulfide group.

Future Directions

Benzimidazole and its derivatives, including “1H-benzimidazol-2-yl 3-chlorobenzyl sulfide”, continue to be a focus of research due to their diverse pharmacological activities. Future research may focus on further exploring the biological activities of these compounds and developing potential drugs to target inflammation-promoting enzymes .

Mechanism of Action

Target of Action

Benzimidazole derivatives have been reported to exhibit diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . Therefore, the targets could be enzymes or receptors involved in these biological processes.

Mode of Action

Benzimidazole derivatives are known to interact with their targets, leading to changes that result in their pharmacological effects . For instance, some benzimidazole derivatives have been found to inhibit various enzymes, disrupting the normal functioning of pathogens and leading to their death .

Biochemical Pathways

These could include pathways involved in cell division, protein synthesis, and metabolic processes, among others .

Pharmacokinetics

Benzimidazole derivatives are generally known for their good bioavailability and stability . The exact properties would depend on the specific structural features of the compound and could be influenced by factors such as its lipophilicity, molecular weight, and the presence of functional groups that can undergo metabolic transformations.

Result of Action

Based on the known activities of benzimidazole derivatives, the effects could include disruption of essential biochemical processes in pathogens (in the case of antimicrobial and antiparasitic activity), inhibition of cell division (in the case of anticancer activity), or modulation of specific receptors or enzymes (in the case of antihypertensive and anti-inflammatory activity) .

Biochemical Analysis

Biochemical Properties

1H-benzimidazol-2-yl 3-chlorobenzyl sulfide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, including enzymes involved in oxidative stress responses and metabolic pathways. For instance, it has been observed to inhibit certain enzymes that are crucial for the survival of parasitic organisms, thereby exhibiting antiparasitic activity . Additionally, this compound can modulate the activity of antioxidant enzymes, contributing to its potential therapeutic effects .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to induce apoptosis in cancer cells by modulating signaling pathways that regulate cell survival and death . Furthermore, this compound can alter gene expression patterns, leading to changes in the production of proteins involved in cell cycle regulation and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, it can inhibit the activity of enzymes involved in DNA replication and repair, thereby exerting its anticancer effects . Additionally, this compound can modulate the expression of genes involved in oxidative stress responses, further contributing to its therapeutic potential .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under various conditions, but its degradation products can also have biological activity. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are crucial for understanding the compound’s potential as a therapeutic agent.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can exhibit therapeutic effects, such as antiparasitic and anticancer activities, without causing significant toxicity . At higher doses, this compound can induce toxic effects, including liver and kidney damage . These dosage-dependent effects are important for determining the safe and effective use of this compound in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by liver enzymes, leading to the formation of active and inactive metabolites . The metabolic flux and levels of metabolites can be influenced by the presence of this compound, affecting overall cellular metabolism . Understanding these metabolic pathways is essential for predicting the pharmacokinetics and pharmacodynamics of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various tissues, including the liver, kidneys, and brain . The localization and accumulation of this compound in specific tissues can influence its therapeutic and toxic effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus and mitochondria, where it can exert its effects on DNA replication, gene expression, and oxidative stress responses . Post-translational modifications and targeting signals play a crucial role in directing this compound to these subcellular locations .

Preparation Methods

The synthesis of 1H-benzimidazol-2-yl 3-chlorobenzyl sulfide typically involves the condensation of o-phenylenediamine with appropriate aldehydes or other electrophiles, followed by the introduction of the 3-chlorobenzyl sulfide group. Common synthetic routes include:

Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

Properties

IUPAC Name

2-[(3-chlorophenyl)methylsulfanyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2S/c15-11-5-3-4-10(8-11)9-18-14-16-12-6-1-2-7-13(12)17-14/h1-8H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRLPTTOTMHNCPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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